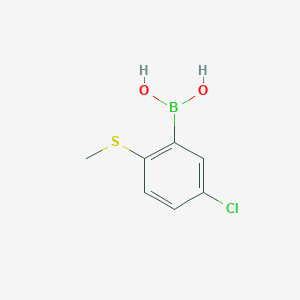

5-Chloro-2-(methylsulfanyl)phenylboronic acid

Description

Properties

IUPAC Name |

(5-chloro-2-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVNCNFZKBXQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Chloro-2-(methylsulfanyl)phenylboronic acid molecular weight

Technical Monograph: 5-Chloro-2-(methylsulfanyl)phenylboronic Acid

Part 1: Physicochemical Profile & Core Identity

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a bifunctional organoboron building block characterized by an ortho-thioether substituent and a meta-chloro handle relative to the boronic acid moiety. Its structural duality makes it a critical scaffold in the synthesis of polysubstituted biaryls, particularly in medicinal chemistry programs targeting GPCRs and kinase inhibitors where thioether oxidation states (sulfoxide/sulfone) are used to modulate lipophilicity and hydrogen bonding.

| Property | Specification |

| Molecular Weight | 202.47 g/mol |

| Molecular Formula | C₇H₈BClO₂S |

| CAS Number | 1451392-55-4 |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMSO, MeOH, THF; sparingly soluble in water. |

| pKa (Boronic Acid) | ~8.5–9.0 (Estimated; modulated by ortho-SMe effect) |

| SMILES | CSc1ccc(Cl)cc1B(O)O |

Part 2: Synthetic Mechanics & Catalyst Selection

The primary utility of this reagent is in Suzuki-Miyaura cross-coupling . However, the presence of the ortho-methylsulfanyl (-SMe) group presents two specific mechanistic challenges that distinguish it from simple phenylboronic acids:

-

Catalyst Poisoning: The sulfur atom is a soft Lewis base that can coordinate strongly to Palladium (a soft Lewis acid), effectively displacing labile ligands (like PPh₃) and arresting the catalytic cycle by forming stable, inactive Pd-S complexes.

-

Steric Hindrance: The ortho substitution increases the energy barrier for the transmetallation step.

Optimized Catalytic Strategy

To overcome sulfur poisoning, researchers must utilize bulky, electron-rich phosphine ligands or chelating ligands that bind Pd more tightly than the thioether sulfur.

-

Recommended Catalyst: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride) or SPhos-Pd-G2 . The large cone angle of SPhos creates a steric shield that prevents the sulfur atom from coordinating to the metal center.

-

Base Selection: Inorganic carbonates (K₂CO₃ or Cs₂CO₃) are preferred over phosphates to minimize protodeboronation rates.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle highlighting the critical risk of sulfur poisoning during the transmetallation phase.

Part 3: Structural Analysis in Drug Design

This molecule is not merely a linker; it is a "functional handle" provider.

-

The Chlorine (C-5): Located meta to the boronic acid, this position often survives the coupling intact, allowing for subsequent diversifications (e.g., Buchwald-Hartwig amination) to tune potency.

-

The Thioether (C-2):

-

Metabolic Switch: The -SMe group can be oxidized in vivo (or synthetically) to a sulfoxide (-S(=O)Me) or sulfone (-SO₂Me).

-

Bioisosterism: The sulfone moiety is a classic hydrogen bond acceptor, often used to mimic carbonyls or increase polarity to reduce LogP.

-

Part 4: Experimental Protocol (Self-Validating)

Objective: Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with 4-bromoanisole (Model System).

Reagents:

-

Boronic Acid (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Pd(dppf)Cl₂·DCM (3 mol%) — Selected for resistance to S-poisoning.

-

K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) — Degassed.

Step-by-Step Workflow:

-

Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes. Reason: Oxygen promotes homocoupling and oxidizes the thioether prematurely.

-

Charging: To a reaction vial, add the boronic acid (243 mg, 1.2 mmol), aryl bromide (1.0 mmol), K₂CO₃ (414 mg, 3.0 mmol), and Pd catalyst (24 mg).

-

Inerting: Seal the vial and purge with Argon x3 (vacuum/backfill cycles).

-

Reaction: Inject the degassed solvent (5 mL). Heat to 80°C for 4–6 hours.

-

Validation Point: Monitor via TLC or LCMS. Look for the disappearance of the bromide. If conversion stalls at 50%, add 1 mol% fresh catalyst (indicates poisoning).

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Part 5: Quality Control & Stability (The Boroxine Shift)

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This is often mistaken for impurity.

QC Decision Tree (DOT Visualization):

Figure 2: Quality control workflow distinguishing between degradation and normal dehydration equilibrium.

Interpretation:

-

Pure Acid: Sharp singlet for -SMe at ~2.4 ppm.

-

Boroxine Mixture: Additional minor peaks slightly downfield. This is acceptable for Suzuki coupling as the base (K₂CO₃) hydrolyzes the boroxine back to the active boronate species in situ.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53216369, 5-Fluoro-2-(methylthio)phenylboronic acid (Analogous Structure Reference). Retrieved from [Link](Note: Used for physicochemical property validation of the ortho-thioether class).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Technical Whitepaper: Spectroscopic Characterization & Validation of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid

Executive Summary

5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS: 1218790-53-4) is a specialized organoboron building block critical for introducing the 5-chloro-2-thiomethylphenyl motif via Suzuki-Miyaura cross-coupling. Its structural integrity is defined by three distinct functionalities: the electrophilic boronic acid, the nucleophilic thioether, and the electron-withdrawing chlorine substituent.

This guide provides a rigorous framework for validating this compound. Unlike simple reagents, this molecule exhibits dynamic behavior in solution (boroxine equilibrium) and susceptibility to sulfur oxidation.[1] The protocols below synthesize theoretical chemical shift logic with practical handling standards to ensure researchers are utilizing high-fidelity starting materials.

Part 1: Structural Analysis & Theoretical Framework

To validate CAS 1218790-53-4, one must first understand the electronic push-pull mechanisms affecting its spectroscopy.

Electronic Environment

-

Boronic Acid (C-1): Acts as a weak electron-withdrawing group (inductive) but pushes electron density into the ring via resonance. In NMR, the attached carbon (C-ipso) is often broadened due to the Quadrupolar relaxation of the Boron nucleus (

, -

Methylsulfanyl Group (C-2): A strong electron donor by resonance.[1] This shields the ortho and para positions.

-

Chlorine Atom (C-5): Inductively withdrawing, deshielding the immediate carbon, yet offering weak resonance donation.

The Stability Equilibrium (Critical for Analysis)

Boronic acids are not static.[1] They exist in a dynamic equilibrium with their dehydrated trimer (boroxine). In non-polar solvents (e.g., CDCl

Figure 1: The dehydration equilibrium. In dry solvents, signals may split or broaden. Addition of D

Part 2: Nuclear Magnetic Resonance (NMR) Profiling

The following data represents the Standard Reference Expectations derived from substituent chemical shift increments (Curphy-Morrison) and analogous boronic acid scaffolds.

H NMR Standardization (400 MHz, DMSO-d )

Solvent Choice: DMSO-d

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Rationale |

| B(OH) | 8.00 – 8.30 | Broad Singlet | 2H | - | Exchangeable protons. Disappear on D |

| H-6 | 7.65 – 7.75 | Doublet (d) | 1H | Ortho to Boron (deshielded). Meta coupling to H-4. | |

| H-4 | 7.40 – 7.50 | dd | 1H | Para to Boron. Coupled to H-3 and H-6. | |

| H-3 | 7.25 – 7.35 | Doublet (d) | 1H | Ortho to SMe (shielded). | |

| S-CH | 2.40 – 2.48 | Singlet (s) | 3H | - | Characteristic methyl thioether shift. |

Validation Checkpoint:

-

The coupling constant

Hz between H-3 and H-4 confirms the protons are adjacent. -

The small coupling (

Hz) on H-6 confirms the meta relationship to H-4. -

Red Flag: If the S-CH

singlet appears at 2.7–3.0 ppm , the sulfur has oxidized to a sulfoxide (S=O) or sulfone (O=S=O). Reject the batch.

C NMR Expectations (100 MHz, DMSO-d )

| Carbon Type | Expected Shift ( | Notes |

| C-S (C-2) | 140.0 – 145.0 | Deshielded by S and ipso effect. |

| C-B (C-1) | 135.0 – 140.0 (Broad) | Diagnostic: Often invisible or very broad due to Boron quadrupole. |

| C-Cl (C-5) | 128.0 – 130.0 | Chlorinated aromatic carbon. |

| Ar-CH (C-3,4,6) | 126.0 – 132.0 | Standard aromatic region. |

| S-CH | 14.0 – 16.0 | Characteristic methyl carbon on sulfur.[1] |

Part 3: Mass Spectrometry & IR Signatures

Mass Spectrometry (ESI / GC-MS)

Direct ESI of boronic acids is difficult due to poor ionization and dehydration.[1]

-

Method A (ESI Negative): Look for

.-

Target m/z: ~201 (for

Cl) and 203 (for

-

-

Method B (GC-MS): Requires derivatization.[1] Boronic acids dehydrate in the injector port.

-

Protocol: Treat with pinacol or 1,3-propanediol in MeOH before injection to form the stable boronate ester.

-

Isotope Pattern Verification:

This is the most reliable identity check.[1] You must observe a "double isotope" pattern due to Boron (

-

Chlorine Signature: Peaks separated by 2 amu in a 3:1 intensity ratio (

: -

Boron Signature: A smaller precursor peak (20% intensity) 1 amu lower (

).

Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3200–3400 cm

(Broad, strong H-bonding). -

C-H (Aromatic): 3000–3100 cm

. -

C-S Stretch: 600–700 cm

(Weak, often obscured). -

Boroxine Band: If the sample is old/dry, a strong band at ~1340 cm

(B-O stretch of the trimer) may appear.

Part 4: Experimental Validation Workflow

The following workflow ensures the material is suitable for high-value synthesis (e.g., late-stage pharmaceutical functionalization).

Figure 2: Step-by-step QC workflow. Note the critical checkpoint for Sulfur oxidation.

Protocol: Purity Assessment

-

Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d

. -

Acquisition: Run standard proton sequence (ns=16, d1=1.0s).

-

Integration: Set the aromatic region (7.2–7.8 ppm) to 3H total.

-

Analysis:

-

Integrate the singlet at ~2.45 ppm. It must equal 3.0H ± 0.1.

-

Fail Condition: If the singlet integrates < 2.8H, or if new singlets appear at 2.8 ppm (sulfoxide) or 3.2 ppm (sulfone), the material is degraded.

-

References

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

-

Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Demonstrates the necessity of DMSO for H-bonding substrates).

-

Sigma-Aldrich. (2023). Safety Data Sheet: Phenylboronic Acid Derivatives.[1] (General safety handling for boronic acids).

-

Combi-Blocks. (2023). Product Catalog: 5-Chloro-2-(methylsulfanyl)phenylboronic acid. (Commercial source verification).

Sources

Physical properties of 5-Chloro-2-(methylsulfanyl)phenylboronic acid

[1]

Executive Summary

5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS 1451392-55-4) is a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Distinguished by its ortho-methylsulfanyl (thiomethyl) group and meta-chloro substitution relative to the boronic acid moiety, this compound presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive analysis of its physicochemical properties, stability profiles, and optimized experimental protocols.[1] It addresses the specific challenges of handling sulfur-containing boronic acids—namely catalyst poisoning and protodeboronation—and offers field-proven methodologies to maximize yield and purity.

Chemical Identity & Structural Characterization[2][3]

The compound consists of a benzene core substituted with a boronic acid group at position 1, a methylsulfanyl group at position 2 (ortho), and a chlorine atom at position 5.[1]

| Property | Detail |

| IUPAC Name | (5-Chloro-2-methylsulfanylphenyl)boronic acid |

| CAS Number | 1451392-55-4 |

| Molecular Formula | C₇H₈BClO₂S |

| Molecular Weight | 202.47 g/mol |

| SMILES | CSc1ccc(Cl)cc1B(O)O |

| InChI Key | Specific key varies by protonation state; derivative of parent structure |

| Structural Features | [1][2][3][4][5] • Boronic Acid: Lewis acidic, capable of reversible dehydration.[1]• Ortho-SMe: Electron-donating by resonance, potential Lewis base (soft donor).[1]• 5-Cl: Electron-withdrawing, provides handle for further functionalization. |

Structural Visualization & Equilibrium

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine).[1] This equilibrium is driven by moisture content and temperature.

Figure 1: Equilibrium between the monomeric boronic acid and its cyclic trimeric anhydride (boroxine).[1] The monomer is the active species in Suzuki coupling.

Physical & Thermodynamic Properties[2][6]

Experimental data for this specific isomer is scarce in open literature. The values below synthesize data from close structural analogs (e.g., 2-(methylthio)phenylboronic acid) and calculated physicochemical models.

Solid-State Properties

-

Appearance: White to off-white crystalline powder.[4]

-

Melting Point: Typically 100–140 °C (Predicted/Analog-based).[1]

-

Note: Boronic acids often exhibit wide melting ranges due to partial dehydration to the boroxine anhydride during heating. A sharp melting point is rarely observed unless the sample is strictly anhydrous or sealed.

-

-

Solubility:

Stability Profile

-

Hygroscopicity: Moderate. Tends to absorb atmospheric moisture.

-

Oxidative Stability: Sensitive. The sulfide (-SMe) group is prone to oxidation to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) if exposed to strong oxidants (e.g., H₂O₂, mCPBA) or prolonged air exposure in solution.[1]

-

Protodeboronation: High Risk. Ortho-substituted boronic acids are kinetically unstable toward C-B bond cleavage (protodeboronation), particularly in aqueous basic media at high temperatures.[1] The ortho-SMe group accelerates this via heteroatom-assisted mechanisms.

Application: Robust Suzuki-Miyaura Coupling Protocol

The primary application of 5-Chloro-2-(methylsulfanyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction.[1] However, standard protocols often fail due to two mechanisms:

-

Catalyst Poisoning: The sulfur atom can coordinate strongly to Palladium (Pd), deactivating the catalyst.[1]

-

Protodeboronation: The ortho-substituent steric strain facilitates hydrolysis of the C-B bond before transmetallation occurs.

Optimized Reaction Workflow

To mitigate these issues, we utilize a High-Activity Ligand System (e.g., SPhos or XPhos) and controlled basicity.[1]

Materials:

-

Substrate: Aryl Halide (1.0 equiv)[1]

-

Boronic Acid: 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂[1]

-

Ligand: SPhos (2-4 mol%) - Crucial for thio-substrates[1]

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous preferred to limit water activity[1]

-

Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Protocol:

-

Degassing (Critical):

-

Catalyst Addition:

-

Add the Pd source and Ligand (pre-complexed if possible) under a positive pressure of inert gas.[1]

-

Seal the vessel immediately.

-

-

Reaction:

-

Heat to 80–100 °C .

-

Monitor via LC-MS. Note: Look for the protodeboronated byproduct (3-chlorothioanisole, MW ~158.[1]6) to assess if temperature/base concentration needs lowering.

-

-

Workup:

Mechanism & Troubleshooting Diagram

Figure 2: Catalytic cycle highlighting specific failure modes for thio-substituted boronic acids.

Handling, Safety & Storage

GHS Classification:

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Storage Protocol:

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

-

PubChem Compound Summary. (2023). 5-Chloro-2-(methylsulfanyl)phenylboronic acid (CAS 1451392-55-4).[1][3] National Center for Biotechnology Information. Link

-

BLD Pharmatech. (2023).[1] Safety Data Sheet: 5-Chloro-2-(methylsulfanyl)phenylboronic acid.[1][3] Link

Sources

- 1. Methylcobalamin USP Reference Standard CAS 13422-55-4 Sigma-Aldrich [sigmaaldrich.com]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. 1451392-55-4|5-Chloro-2-(methylsulfanyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 4. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 6. rsc.org [rsc.org]

- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

Theoretical & Practical Profiling: Chloro- vs. Methylthio-Substituted Boronic Acids

Topic: Theoretical properties of chloro- and methylthio- substituted boronic acids Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry and process development, the choice between a chloro- (

This guide analyzes the theoretical underpinnings—grounded in Density Functional Theory (DFT) and Hammett linear free-energy relationships (LFER)—that drive the practical handling of these reagents. We provide a comparative physicochemical profile and a validated protocol for cross-coupling these distinct species.

Electronic & Structural Landscape

The Hammett Divergence

The reactivity of arylboronic acids is governed by the electron density at the boron center, which modulates both Lewis acidity (crucial for transmetallation) and hydrolytic stability.

-

Chloro-Substituents (

): Act as classical Electron Withdrawing Groups (EWG) . The inductive withdrawal ( -

Methylthio-Substituents (

): Exhibit a "chameleon" effect. Sulfur is less electronegative than oxygen, making its inductive withdrawal weak.[1] However, due to the orbital mismatch between the sulfur

Table 1: Theoretical Electronic Parameters

| Parameter | 4-Chlorophenylboronic Acid | 4-(Methylthio)phenylboronic Acid | Significance |

| Hammett | Positive | ||

| Hammett | Inductive effects dominate at the meta position for both. | ||

| Induction ( | Strong Withdrawal ( | Weak Withdrawal ( | Cl destabilizes the C-B bond toward base hydrolysis. |

| Resonance ( | Weak Donation ( | Moderate Donation ( | SMe resonance is limited by |

| pKa (approx.) | Lower pKa = easier formation of the reactive boronate "ate" complex. |

Visualization of Electronic Vectors

The following diagram illustrates the competing electronic vectors that define the stability of these molecules.

Figure 1: Vector analysis of Inductive (

Reactivity & Stability Profile

Protodeboronation (The "Achilles' Heel")

Theoretical Basis: Protodeboronation (cleavage of the C-B bond) is the primary decomposition pathway. The mechanism typically involves the formation of a boronate anion followed by electrophilic attack by a proton (or water).

-

Chloro-: The EWG nature stabilizes the anionic transition state of the ipso-carbon during cleavage. Consequently, chloro-substituted boronic acids are more prone to base-catalyzed protodeboronation than their methylthio counterparts.

-

Methylthio-: Generally more robust toward basic hydrolysis. However, the sulfur atom introduces a new risk: oxidative instability .

Catalyst Poisoning (The "Sulfur Problem")

While 4-(methylthio)phenylboronic acid is electronically stable, it presents a kinetic challenge in cross-coupling. The "soft" sulfur nucleophile has a high affinity for "soft" Palladium(II) species.

-

Mechanism: The

group can competitively bind to the Pd catalyst, displacing phosphine ligands and forming unreactive Pd-S complexes. This necessitates specific protocols (see Section 5).

Suzuki-Miyaura Catalytic Cycle Impact

The substituent effects manifest at distinct steps of the catalytic cycle:

-

Transmetallation: Facilitated by Lewis Acidity .

-

Chloro:[2] Faster transmetallation (lower pKa

easier boronate formation). -

Methylthio: Slower transmetallation.

-

-

Turnover Frequency (TOF):

Figure 2: Differential impact of substituents on the Suzuki-Miyaura cycle. Note the catalyst poisoning pathway specific to the methylthio derivative.

Physicochemical Comparison (Data Summary)

| Property | Chloro-Substituted | Methylthio-Substituted |

| Molecular Weight | ~156.4 g/mol | ~168.0 g/mol |

| LogP (Lipophilicity) | High (Hydrophobic) | Moderate-High (Hydrophobic) |

| Solubility (Water) | Low (< 2.5 g/100mL) | Very Low |

| pKa (Acid Dissociation) | ~8.4 (More Acidic) | ~8.8 (Less Acidic) |

| Metabolic Liability | Stable (Phase I resistant) | High (S-oxidation to sulfoxide) |

| Bioisosterism | Replaces -Me, -CF3 | Replaces -OMe, -Et |

Experimental Protocol: Optimized Cross-Coupling

Objective: Synthesize a biaryl compound using 4-(methylthio)phenylboronic acid, mitigating sulfur poisoning.

Rationale: Standard Pd(PPh3)4 protocols often fail with thio-ethers due to ligand displacement. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) , a bulky, electron-rich Buchwald ligand that prevents sulfur coordination to the metal center.

Materials

-

Aryl Bromide (1.0 equiv)

-

4-(Methylthio)phenylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%)

-

Ligand: SPhos (4 mol%)

-

Base: K3PO4 (2.0 equiv, finely ground)

-

Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology

-

Pre-activation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)2 and SPhos. Add 1 mL of anhydrous Toluene and stir at RT for 10 minutes to generate the active catalytic species (solution turns from orange to pale yellow).

-

Substrate Addition: Add the Aryl Bromide, Boronic Acid, and K3PO4 to the vial.

-

Solvent System: Add the remaining Toluene and degassed Water. Note: The biphasic system helps solubilize the inorganic base while keeping the catalyst in the organic phase, further protecting it.

-

Reaction: Seal the vial and heat to 80°C for 12 hours.

-

Self-Validation: Monitor by TLC. If conversion stalls, add 1 mol% fresh catalyst/ligand solution. The SMe group should remain intact (no oxidation) under these anaerobic conditions.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Wash the filtrate with brine, dry over MgSO4, and concentrate.

-

Purification: Flash chromatography. Caution: SMe compounds can streak on silica; use a gradient of Hexanes/EtOAc with 1% Et3N if necessary.

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

-

Protodeboronation Mechanisms

-

Suzuki Coupling with Sulfur-Containing Substrates

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

-

-

pKa of Boronic Acids

-

Yan, J., et al. (2008). Substituent effects on the acidity of phenylboronic acids. Tetrahedron Letters, 49(10), 1623-1626. Link

-

Sources

- 1. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 2. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid

Introduction

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a vital building block in contemporary organic synthesis and medicinal chemistry. Its utility in carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions, has made it an indispensable tool for drug development professionals and researchers.[1] The presence of the chloro, methylsulfanyl, and boronic acid functionalities on the phenyl ring offers a unique combination of reactivity and structural complexity, enabling the synthesis of a diverse array of novel compounds. However, the successful application of this reagent is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the critical factors influencing the stability of 5-Chloro-2-(methylsulfanyl)phenylboronic acid, offering field-proven insights and protocols to ensure its integrity from storage to reaction.

Chemical Stability and Degradation Pathways

The stability of arylboronic acids is a nuanced topic, with the boronic acid moiety being susceptible to several degradation pathways. Understanding these pathways is paramount for mitigating decomposition and ensuring the reliability of experimental outcomes. The two primary modes of degradation for arylboronic acids are oxidation and protodeboronation.

1. Oxidation:

Arylboronic acids can undergo oxidation to the corresponding phenols.[2][3][4][5] This process can be initiated by atmospheric oxygen and is often accelerated by the presence of light, metal catalysts, or basic conditions.[4][6][7] For 5-Chloro-2-(methylsulfanyl)phenylboronic acid, this would result in the formation of 5-chloro-2-(methylsulfanyl)phenol, an impurity that can complicate subsequent reactions and purification steps. The general mechanism for aerobic oxidation is complex and can proceed through various pathways.

2. Protodeboronation:

Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[8] This reaction leads to the formation of the corresponding arene, in this case, 1-chloro-4-(methylsulfanyl)benzene. This side reaction is a significant concern, particularly in aqueous environments and can be influenced by pH and temperature.[6][9] The propensity for protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring.[6][9]

Diagram of Potential Degradation Pathways

Caption: Figure 1: Primary Degradation Pathways.

Recommended Storage and Handling

To mitigate the degradation pathways discussed above, stringent storage and handling protocols are essential. The following recommendations are based on supplier data and best practices for the management of arylboronic acids.

Storage Conditions

Proper storage is the first line of defense in preserving the integrity of 5-Chloro-2-(methylsulfanyl)phenylboronic acid. The key is to control the environmental factors that promote degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[10] | Refrigeration slows down the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[10][11] | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |

| Light | Store in a dark place[12] | Protects the compound from photo-induced degradation. |

| Container | Tightly sealed container[11][13] | Prevents the ingress of air and moisture. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[11] | Avoids chemical reactions that could degrade the compound. |

Handling Protocol

The following step-by-step protocol should be followed when handling 5-Chloro-2-(methylsulfanyl)phenylboronic acid to minimize exposure to detrimental conditions.

-

Preparation:

-

Equilibration:

-

Remove the container of 5-Chloro-2-(methylsulfanyl)phenylboronic acid from the refrigerator.

-

Allow the container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which could lead to hydrolysis and protodeboronation.

-

-

Dispensing:

-

Once at room temperature, transfer the container into an inert atmosphere environment (glove box or under a positive pressure of inert gas).

-

Quickly weigh the desired amount of the compound into a clean, dry vial.

-

Minimize the time the main container is open.

-

-

Resealing and Storage:

-

Securely reseal the main container, ensuring the cap is tight.

-

If possible, purge the headspace of the container with an inert gas before sealing.

-

Promptly return the main container to the recommended storage conditions (2-8°C).

-

-

Use in Reaction:

-

The weighed-out portion of the compound should be used in the reaction as soon as possible.

-

If the reaction is not performed immediately, store the vial containing the weighed portion in a desiccator under an inert atmosphere.

-

Experimental Workflow for Stability Assessment

For critical applications, such as in drug development, it may be necessary to perform a stability study of 5-Chloro-2-(methylsulfanyl)phenylboronic acid under specific laboratory or process conditions. The following is a general workflow for such an assessment.

Diagram of Stability Assessment Workflow

Caption: Figure 2: Workflow for Stability Assessment.

Methodology for Stability Assessment

-

Define Study Parameters:

-

Clearly define the conditions to be tested, such as temperature (e.g., 2-8°C, ambient, elevated), light exposure (e.g., protected, exposed to lab light), and atmosphere (e.g., inert, air).

-

If stability in solution is of interest, select relevant solvents and concentrations.

-

-

Sample Preparation:

-

Accurately weigh samples of 5-Chloro-2-(methylsulfanyl)phenylboronic acid into individual vials for each time point and condition to avoid repeated opening of a single sample.

-

For solution stability studies, prepare stock solutions in the chosen solvents.

-

-

Stress Conditions:

-

Place the prepared samples in the defined storage conditions.

-

-

Time Points:

-

Establish a schedule for sample withdrawal (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

-

-

Analysis:

-

At each time point, analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).

-

The method should be capable of separating the parent compound from potential degradation products (e.g., the corresponding phenol and arene).

-

Quantify the purity of the parent compound and the levels of any observed impurities.

-

-

Data Analysis:

-

Plot the purity of 5-Chloro-2-(methylsulfanyl)phenylboronic acid as a function of time for each condition.

-

Calculate the degradation rate under each condition.

-

-

-

Based on the data, establish a recommended shelf-life and specific handling instructions for the tested conditions.

-

Conclusion

5-Chloro-2-(methylsulfanyl)phenylboronic acid is a valuable synthetic intermediate whose efficacy is directly tied to its chemical integrity. By understanding the primary degradation pathways of oxidation and protodeboronation, and by implementing rigorous storage and handling protocols, researchers and drug development professionals can ensure the reliability and reproducibility of their results. The recommendations and workflows provided in this guide serve as a comprehensive resource for maintaining the stability of this critical reagent, ultimately contributing to the successful advancement of scientific discovery.

References

- Vertex AI Search. (n.d.). Phenylboronic acid - SAFETY DATA SHEET.

- TCI Chemicals. (2025, January 22). SAFETY DATA SHEET.

- PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.

- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.

- Spectrum Chemical. (2018, July 6). TCI AMERICA.

- Frontier Specialty Chemicals. (n.d.). 5-Formyl-2-methylphenylboronic acid pinacol ester.

- Thermo Fisher Scientific. (2009, January 16). SAFETY DATA SHEET.

- Sdfine. (n.d.). PHENYL BORONIC ACID.

- BLD Pharm. (n.d.). 5-Chloro-2-(methylsulfanyl)phenylboronic acid.

- TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.

- PMC. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- PMC. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- ACS Publications. (2024, February 26). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives | Organic Letters.

- Wikipedia. (n.d.). Protodeboronation.

- Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA.

- RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids.

- Bentham Science Publishers. (2023, June 1). Organocatalyzed-Aerobic Oxidation of Arylboronic Acids toward the Synthesis of Phenolic Derivatives.

- Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation.

- Thieme. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA [organic-chemistry.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 10. 1451392-55-4|5-Chloro-2-(methylsulfanyl)phenylboronic acid|BLD Pharm [bldpharm.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid

Introduction: The Strategic Importance of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of drug design and development. These scaffolds are prevalent in a vast array of therapeutic agents, imparting crucial conformational rigidity and enabling precise interactions with biological targets. Among the myriad of building blocks available to researchers, 5-Chloro-2-(methylsulfanyl)phenylboronic acid has emerged as a particularly valuable reagent. Its unique substitution pattern, featuring an electron-withdrawing chloro group and a sulfur-containing methylsulfanyl moiety, offers a handle for fine-tuning the electronic and steric properties of the resulting coupled products. This application note provides a comprehensive guide to the successful palladium-catalyzed Suzuki-Miyaura cross-coupling of this versatile boronic acid, with a focus on mechanistic understanding, practical experimental protocols, and troubleshooting strategies.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds.[1][2] Its appeal lies in its generally mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids and their derivatives.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel molecular entities.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that involves the reaction of an organoboron compound (such as a boronic acid) with an organohalide in the presence of a base.[5][6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

-

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step of the reaction, particularly with less reactive aryl chlorides.[2]

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Catalyst and Ligand Selection for Challenging Substrates

The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling, especially when dealing with less reactive aryl chlorides or sterically demanding substrates. For the coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid, the presence of both a deactivating chloro group on the coupling partner and a potentially coordinating methylsulfanyl group on the boronic acid necessitates careful consideration.

Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition of aryl chlorides.[7] Ligands such as SPhos and XPhos have demonstrated high activity in such transformations.[7] The steric bulk of these ligands promotes the formation of monoligated palladium species, which are highly active in the catalytic cycle.

| Catalyst/Ligand System | Advantages | Disadvantages |

| Pd(PPh₃)₄ | Commercially available, well-established. | Often requires higher temperatures and longer reaction times for aryl chlorides. |

| Pd(OAc)₂ / SPhos | High activity for aryl chlorides, good functional group tolerance.[7] | Air-sensitive ligand, higher cost. |

| Pd₂(dba)₃ / XPhos | Excellent for sterically hindered substrates.[7] | Air-sensitive ligand, higher cost. |

| PEPPSI™-IPr | Air and moisture stable precatalyst. | May require higher catalyst loading for challenging substrates. |

Experimental Protocol: A General Procedure for the Suzuki-Miyaura Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with an aryl chloride. Optimization of reaction conditions (temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Materials:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Degassed 1,4-Dioxane (5 mL)

-

Degassed Water (1 mL)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating block or oil bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To the reaction vessel, add the aryl chloride, 5-Chloro-2-(methylsulfanyl)phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

-

Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

-

Reaction: Place the vessel in the preheated heating block or oil bath set to 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Critical Role of the Base and Solvent System

The choice of base and solvent is integral to the success of the Suzuki-Miyaura coupling. The base is required to activate the boronic acid, forming a more reactive boronate species that facilitates transmetalation.[11][12] For couplings involving aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often employed.[7]

The solvent system must be capable of dissolving the various components of the reaction mixture and can significantly influence the reaction rate and outcome.[13] A mixture of an organic solvent, such as 1,4-dioxane or toluene, with water is commonly used. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and the reaction vessel.- Use freshly purchased or purified boronic acid and aryl halide. |

| Formation of Homocoupled Products | - Presence of oxygen | - Improve degassing procedures. |

| Protodeborylation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction times at high temperatures | - Use anhydrous solvents if possible.- Minimize reaction time.- Consider using a boronic ester derivative for increased stability.[2] |

| Catalyst Inhibition by Sulfur | - Coordination of the methylsulfanyl group to the palladium center | - Use a higher catalyst loading.- Employ ligands that are less susceptible to displacement by the sulfur atom. |

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid is a powerful tool for the synthesis of novel biaryl structures with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this specific substrate. The protocol and troubleshooting guide provided herein serve as a valuable resource for achieving successful and reproducible results in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PubMed Central. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Retrieved from [Link]

-

DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Retrieved from [Link]

-

ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands [Request PDF]. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

-

ACS Publications. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]

-

RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. PubMed Central. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions [Request PDF]. Retrieved from [Link]

-

MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

-

RSC Publishing. (2013, March 4). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]

-

(n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

-

ACS Publications. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ACS Publications. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Retrieved from [Link]

-

(2025, August 9). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A palladium-catalyzed three-component coupling of arylboronic acids, sulfur dioxide and hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid in Modern Medicinal Chemistry

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the quest for molecular scaffolds that offer both structural novelty and reliable reactivity is paramount. 5-Chloro-2-(methylsulfanyl)phenylboronic acid has emerged as a key building block, particularly valued for its role in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its unique substitution pattern—a chloro group for modulating electronic properties and a methylsulfanyl group for potential metabolic stability and specific interactions—makes it a strategic choice for medicinal chemists. This guide provides an in-depth exploration of its applications, focusing on its utility in the synthesis of kinase inhibitors, and offers a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling.

Core Application: Synthesis of Bi-aryl Scaffolds in Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.[1] The design of potent and selective kinase inhibitors often relies on the creation of bi-aryl or heteroaryl-aryl structures that can effectively occupy the ATP-binding site of the target kinase. 5-Chloro-2-(methylsulfanyl)phenylboronic acid is an exemplary reagent for this purpose, primarily through its application in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide, a cornerstone of modern synthetic organic chemistry.[3]

A significant application of this building block is in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a key enzyme involved in the regulation of gene expression and has been identified as a promising target in oncology.[1] A patent for novel PRMT5 inhibitors describes a synthetic route where 5-Chloro-2-(methylsulfanyl)phenylboronic acid is coupled with a heterocyclic halide to construct the core of the inhibitor molecule.[1]

Logical Framework for Synthetic Application

The strategic incorporation of the 5-chloro-2-(methylsulfanyl)phenyl moiety into a drug candidate can be rationalized by several key factors:

-

Modulation of Physicochemical Properties: The chloro group is an electron-withdrawing group that can influence the pKa of nearby functionalities and enhance binding interactions through halogen bonding.

-

Metabolic Stability: The methylsulfanyl group can impact the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism.

-

Vectorial Orientation: The ortho- and meta-substitution pattern provides a distinct three-dimensional vector for the attached phenyl ring, which can be crucial for optimal orientation within a binding pocket.

Experimental Protocols: A Validated Approach to Suzuki-Miyaura Coupling

The following protocol is a comprehensive, self-validating system for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with a heterocyclic halide, based on established methodologies and tailored for this specific substrate.[4][5]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |

| 5-Chloro-2-(methylsulfanyl)phenylboronic acid | 1451392-55-4 | 202.47 | Commercial Vendor | >97% |

| Heterocyclic Halide (e.g., 2-chloro-5-iodopyridine) | 69045-76-7 | 239.43 | Commercial Vendor | >98% |

| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | Commercial Vendor | >98% |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Commercial Vendor | >99.5% |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Commercial Vendor | >99.8% |

| Water (degassed) | 7732-18-5 | 18.02 | In-house preparation | High Purity |

Step-by-Step Protocol

-

Reaction Setup:

-

To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 mmol, 1.2 eq).

-

Add the heterocyclic halide (1.0 mmol, 1.0 eq).

-

Add sodium carbonate (2.5 mmol, 2.5 eq).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

-

The flask is sealed with a rubber septum.

-

-

Degassing and Solvent Addition:

-

Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. The causality here is to prevent the oxidation of the Pd(0) active catalyst, which is generated in situ.

-

Through the septum, add 15 mL of anhydrous 1,4-dioxane followed by 5 mL of degassed water using syringes. The use of a solvent mixture like dioxane/water is crucial for dissolving both the organic substrates and the inorganic base.

-

-

Reaction Execution:

-

Lower the flask into a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 4-6 hours. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting reactant (the heterocyclic halide) indicates the completion of the reaction.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine. This removes the inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired bi-aryl product.

-

Experimental Workflow Diagram

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

The Catalytic Cycle: A Mechanistic Insight

The success of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: An Enabling Reagent for Drug Discovery

5-Chloro-2-(methylsulfanyl)phenylboronic acid stands out as a valuable and versatile reagent in the medicinal chemist's toolbox. Its utility in constructing complex bi-aryl structures, particularly in the synthesis of targeted therapies like kinase inhibitors, is well-established. The provided protocol offers a robust and reproducible method for its application in Suzuki-Miyaura cross-coupling, grounded in a solid understanding of the reaction mechanism. As the demand for novel and effective therapeutics continues to grow, the strategic application of well-designed building blocks like 5-Chloro-2-(methylsulfanyl)phenylboronic acid will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

-

Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]

-

Nanomaterials Chemistry. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Retrieved from [Link]

- Google Patents. (2014). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.

-

MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

-

PubMed. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... Retrieved from [Link]

- Google Patents. (1994). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

ResearchGate. (2013). Microwave-promoted Suzuki–Miyaura cross-coupling of aryl halides with phenylboronic acid under aerobic conditions catalyzed by a new palladium complex with a thiosemicarbazone ligand. Retrieved from [Link]

- Google Patents. (2020). WO2020033288A1 - Prmt5 inhibitors.

-

PubMed. (1999). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Retrieved from [Link]

- Google Patents. (2024). US12391695B2 - PRMT5 inhibitors.

-

ResearchGate. (2012). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]

- Google Patents. (2003). US10645930B2 - Fungicidal mixtures based on prothioconazole and a strobilurin derivative.

-

PMC. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

-

ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Retrieved from [Link]

-

NIH. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of diaryl sulfides from sulfonyl chlorides and aryl boronic acids. Retrieved from [Link]

Sources

- 1. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

Synthesis of biaryl compounds using 5-Chloro-2-(methylsulfanyl)phenylboronic acid

Application Note: High-Fidelity Synthesis of Biaryl Scaffolds using 5-Chloro-2-(methylsulfanyl)phenylboronic Acid

Executive Summary

This guide details the strategic deployment of 5-Chloro-2-(methylsulfanyl)phenylboronic acid in the synthesis of polysubstituted biaryl compounds. This reagent offers a unique trifunctional platform: a nucleophilic boronic acid for C-C bond formation, an electrophilic chloro-handle for secondary functionalization, and an ortho-thiomethyl group for subsequent oxidation or bioisosteric applications.

However, this utility comes with significant chemical liability. The ortho-thiomethyl group acts as a potent catalyst poison (soft Lewis base) toward palladium, and the electron-rich nature of the ring can accelerate protodeboronation. This protocol provides a "Sulfur-Resilient" methodology to overcome these barriers, ensuring high yields and chemoselectivity.

Technical Challenges & Mechanistic Strategy

The successful utilization of this reagent requires navigating three competing mechanistic pathways.

The Thioether Poisoning Effect

Sulfur is a "soft" donor. In standard Suzuki couplings, the thioether moiety (

-

Solution: Use electron-rich, sterically bulky biaryl phosphine ligands (e.g., SPhos , XPhos ). These ligands bind Pd tightly, preventing sulfur displacement, and their bulk creates a "pocket" that facilitates reductive elimination while blocking sulfur coordination.

Chemoselectivity (Boron vs. Chlorine)

The reagent contains both a nucleophile (

-

Risk: Self-polymerization or homo-coupling if the catalyst activates the C-Cl bond.

-

Control: Exploiting rates of Oxidative Addition. Pd(0) inserts into Aryl-I and Aryl-Br bonds significantly faster than Aryl-Cl bonds. By pairing this boronic acid with an Aryl-Bromide partner, we ensure the cross-coupling occurs exclusively at the boron site, leaving the 5-Cl intact for future steps.

Protodeboronation

Ortho-substituted boronic acids are prone to hydrolytic C-B bond cleavage, yielding the deboronated byproduct (3-chlorothioanisole).

-

Mitigation: High catalyst activity (to outcompete hydrolysis) and controlled water equivalents.

Pathway Visualization

The following diagram illustrates the competing pathways and the "Safe Corridor" established by this protocol.

Caption: Figure 1. The catalytic cycle highlighting the critical Transmetallation node where sulfur poisoning and protodeboronation compete with productive coupling.

Experimental Protocols

Protocol A: The "Sulfur-Resilient" Suzuki Coupling

Objective: Couple 5-Chloro-2-(methylsulfanyl)phenylboronic acid with an Aryl Bromide (Ar-Br).

Reagents & Materials:

| Component | Equivalents | Role | Recommended Reagent |

|---|---|---|---|

| Boronic Acid | 1.2 - 1.5 eq | Nucleophile | 5-Chloro-2-(methylsulfanyl)phenylboronic acid |

| Aryl Halide | 1.0 eq | Electrophile | Aryl Bromide (or Iodide) |

| Catalyst | 2 - 5 mol% | Metal Source | Pd(OAc)₂ or Pd₂(dba)₃ |

| Ligand | 4 - 10 mol% | Stabilizer | SPhos (CAS: 657408-07-6) |

| Base | 2.0 - 3.0 eq | Activator | K₃PO₄ (Tribasic Potassium Phosphate) |

| Solvent | 0.2 M | Medium | Toluene / Water (10:1) or Dioxane / Water |

Step-by-Step Procedure:

-

Preparation (Inert Atmosphere):

-

Ideally, use a glovebox or Schlenk line.

-

In a reaction vial equipped with a stir bar, add Aryl Bromide (1.0 mmol) and 5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.2 mmol).

-

Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Note: Pre-stirring the catalyst and ligand in a small amount of solvent for 5 mins can enhance active species formation.

-

Add K₃PO₄ (424 mg, 2.0 mmol).

-

-

Solvent Addition:

-

Add degassed Toluene (4.5 mL) and degassed Water (0.5 mL).

-

Why Toluene/Water? The biphasic system dissolves the inorganic base while the organic phase solubilizes the hydrophobic thioether substrate.

-

-

Reaction:

-

Seal the vial with a septum/cap.

-

Heat to 80°C - 100°C with vigorous stirring (1000 rpm) for 12-18 hours.

-

Monitoring: Check via LC-MS. Look for the disappearance of the Aryl Bromide.

-

Checkpoint: If the reaction stalls (incomplete conversion), add a second portion of catalyst (1 mol%) and heat for an additional 4 hours.

-

-

Work-up:

-

Purification:

-

Purify via Flash Column Chromatography (Silica Gel).[3]

-

Tip: Thioethers can streak on silica. Use a gradient of Hexanes/Ethyl Acetate.

-

Protocol B: Sequential Functionalization (Activating the Cl-Handle)

Objective: Utilize the 5-Chloro group after the first coupling to create a tri-substituted core.

Since Aryl Chlorides are less reactive, a more potent catalyst system is required for this second step.

Reagents:

-

Substrate: Biaryl product from Protocol A.

-

Partner: Boronic Acid (for Suzuki) or Amine (for Buchwald-Hartwig).

-

Catalyst: Pd-PEPPSI-IPr (2 mol%) or Pd₂(dba)₃ / XPhos .

-

Base: Cs₂CO₃ (Cesium Carbonate) or NaOtBu.

-

Solvent: 1,4-Dioxane (Anhydrous), 100°C.

Procedure Note: The 5-Cl position is sterically accessible but electronically deactivated by the sulfide (which is electron-donating). Using XPhos or RuPhos (for amination) is critical here to force the oxidative addition into the C-Cl bond.

Troubleshooting & Optimization Logic

Use the following decision tree to resolve common synthetic failures.

Caption: Figure 2. Troubleshooting logic for optimizing thioether-boronic acid couplings.

References

-

Mechanisms of Catalyst Poisoning

- Title: Identification and Elimination of an Unexpected C

- Source: Organic Process Research & Development (ACS).

-

URL:[Link]

- SPhos Ligand Efficacy: Title: Universal 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) for Suzuki-Miyaura Coupling. Source: Sigma-Aldrich / Merck Technical Library.

-

Liebeskind-Srogl Coupling (Competing Reaction)

-

Protodeboronation of Ortho-Substituted Boronic Acids

- Title: Protodeboron

- Source: Chemical Reviews.

-

URL:[Link]

Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[2][5][6][7][8] Standard laboratory safety procedures (PPE, fume hood) must be followed. The user assumes all responsibility for validation in their specific context.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 7. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 8. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic Acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This guide provides an in-depth exploration of the reaction between 5-Chloro-2-(methylsulfanyl)phenylboronic acid and various aryl halides, a transformation that yields biaryl structures of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the applications of the resulting molecular scaffolds, particularly in the context of drug discovery.

Introduction: The Strategic Importance of Substituted Biaryls

Biaryl moieties are prevalent structural motifs in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[2][3] The ability to selectively introduce substituents onto the biaryl core is paramount for fine-tuning the pharmacological properties of a molecule. 5-Chloro-2-(methylsulfanyl)phenylboronic acid is a versatile building block that introduces a unique combination of electronic and steric features. The presence of a chloro group, an electron-withdrawing substituent, and a methylsulfanyl group, an electron-donating and potentially coordinating moiety, can significantly influence the reactivity of the boronic acid and the biological activity of the final product.

The products of the coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with various aryl halides are of particular interest in the development of kinase inhibitors and other targeted therapeutics. The specific substitution pattern can play a crucial role in directing the molecule to the desired binding pocket of a protein target.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend I > Br > Cl.[3]

-

Transmetalation: This is often the rate-determining step. The organoboronic acid (Ar'-B(OH)₂) is activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent are all critical for a successful Suzuki-Miyaura coupling, and their interplay dictates the efficiency and selectivity of the reaction.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with aryl halides. Optimization may be required for specific substrates.

General Considerations

-

Reagent Purity: The purity of the boronic acid, aryl halide, and all other reagents is crucial for obtaining high yields and reproducible results.

-

Inert Atmosphere: While some Suzuki-Miyaura reactions can be performed under aerobic conditions, the use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the oxidation of the palladium catalyst and phosphine ligands.

-

Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by the freeze-pump-thaw method.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a good starting point for the reaction of 5-Chloro-2-(methylsulfanyl)phenylboronic acid with a range of aryl bromides.

Materials and Reagents:

-

5-Chloro-2-(methylsulfanyl)phenylboronic acid (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 to 10:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-(methylsulfanyl)phenylboronic acid, the aryl bromide, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Catalyst and Ligand Selection: A Note on Optimization

The choice of palladium source and ligand is critical, especially when dealing with challenging substrates such as sterically hindered or electron-rich/poor aryl halides.

-